molecular formula C9H11NO3 B3035546 Ethyl 5-hydroxy-6-methylnicotinate CAS No. 3307-83-3

Ethyl 5-hydroxy-6-methylnicotinate

Cat. No.: B3035546
CAS No.: 3307-83-3
M. Wt: 181.19 g/mol
InChI Key: UHOAHFQMCGNFSO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 6, and an ethyl ester (-COOCH₂CH₃) at position 2. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name

ethyl 5-hydroxy-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)6(2)10-5-7/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAHFQMCGNFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-6-methylnicotinate typically involves the esterification of 5-hydroxy-6-methylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-6-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Ethyl 5-hydroxy-6-methylnicotinate shares a pyridine-3-carboxylate backbone with several analogs, differing primarily in substituent type and position. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound Name Substituents (Position) Molecular Weight (g/mol) Similarity Score* Key Differences/Applications
This compound 5-OH, 6-CH₃ 181.19 - Reference compound; moderate lipophilicity
Ethyl 5-hydroxy-2-methylnicotinate 5-OH, 2-CH₃ 181.19 0.86 Methyl at position 2 may reduce steric hindrance in binding interactions
Methyl 5-hydroxy-6-methoxynicotinate 5-OH, 6-OCH₃ 183.17 0.86 Methoxy group increases polarity, potentially enhancing solubility but reducing membrane permeability
Methyl 6-chloro-5-hydroxynicotinate 5-OH, 6-Cl 187.59 0.84 Chloro substituent introduces electron-withdrawing effects, altering reactivity
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate 5-CN, 2-Ph, 6-NHCH₂CH₂CH₃ 325.38 N/A Cyano and phenyl groups enhance electronic interactions, likely improving enzyme inhibition

*Similarity scores (0–1 scale) based on structural alignment algorithms .

Substituent Effects on Physicochemical Properties

  • Hydroxyl vs. Methoxy Groups : Replacing the 6-methyl group with methoxy (e.g., Methyl 5-hydroxy-6-methoxynicotinate) increases polarity, which may improve aqueous solubility but reduce lipid bilayer penetration .
  • Methyl vs.
  • Ester Chain Length : Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity compared to methyl esters (e.g., Methyl 6-methoxynicotinate), impacting bioavailability .

Research Findings and Data Limitations

  • Data Gaps: Limited empirical data on the target compound’s melting point, solubility, or specific bioactivity necessitate extrapolation from analog studies .

Biological Activity

Ethyl 5-hydroxy-6-methylnicotinate (EHMN) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of EHMN, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

EHMN is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 6-position. Its chemical structure allows for various interactions with biological macromolecules, which contribute to its biological effects.

The biological activity of EHMN is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and ester groups in its structure facilitate hydrogen bonding and other interactions, potentially modulating enzyme activity and influencing metabolic pathways.

Biological Activities

1. Anti-inflammatory Effects
Research indicates that EHMN exhibits anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory responses, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Activity
EHMN has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic applications in aging-related diseases and conditions characterized by oxidative damage.

3. Enzyme Inhibition
Studies have explored EHMN as a probe for studying enzyme activities. Its structural features allow it to inhibit specific enzymes, which could be leveraged in drug development for conditions involving enzyme dysregulation.

Case Studies

  • In Vitro Studies on Cell Lines
    • EHMN was tested on various human cell lines to evaluate its cytotoxicity and potential therapeutic effects. Results indicated that EHMN exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
  • Animal Models
    • In vivo studies have demonstrated that EHMN administration reduced markers of inflammation in animal models of induced arthritis. The compound's ability to lower pro-inflammatory cytokines supports its use in managing inflammatory diseases.

Comparative Analysis

To understand the unique properties of EHMN, it is useful to compare it with other similar compounds:

CompoundKey FeaturesBiological Activity
Ethyl NicotinateLacks hydroxyl groupVasodilatory effects
Methyl NicotinateSimilar structure but different substituentsAnti-inflammatory properties
5-Hydroxy-6-methylnicotinic AcidFree acid formAntioxidant activity

Tables of Biological Activity

Here are summarized findings from various studies on the biological activities of EHMN:

Study TypeFindingsReference
In Vitro CytotoxicitySelective toxicity against cancer cell lines
In Vivo InflammationReduced inflammation markers in arthritis models
Enzyme InteractionInhibition of specific enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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